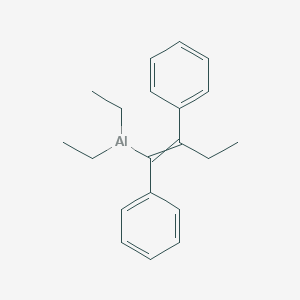
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is an organoaluminum compound that features a unique structure with both phenyl and ethyl groups attached to an aluminum center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane typically involves the reaction of 1,2-diphenylbut-1-en-1-yl chloride with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in a solvent like toluene or hexane at low temperatures to control the reactivity of the aluminum species.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production would also require stringent control of moisture and oxygen to prevent degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide species.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The phenyl or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide derivatives, while substitution reactions can produce various substituted organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the interactions of organoaluminum compounds with biological molecules.
Industry: Used in catalysis for polymerization reactions and other industrial processes.
Wirkmechanismus
The mechanism by which (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane exerts its effects involves the aluminum center acting as a Lewis acid. This allows the compound to coordinate with various substrates, facilitating reactions such as polymerization or bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Diisobutylaluminum hydride: Features two isobutyl groups and a hydride attached to aluminum.
Methylaluminoxane: A polymeric aluminum compound used in catalysis.
Uniqueness
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is unique due to the presence of both phenyl and ethyl groups, which provide distinct reactivity and steric properties compared to other organoaluminum compounds. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Eigenschaften
CAS-Nummer |
116454-43-4 |
|---|---|
Molekularformel |
C20H25Al |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1,2-diphenylbut-1-enyl(diethyl)alumane |
InChI |
InChI=1S/C16H15.2C2H5.Al/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14;2*1-2;/h3-12H,2H2,1H3;2*1H2,2H3; |
InChI-Schlüssel |
FHPDQLZIUZAVGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)[Al](CC)CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


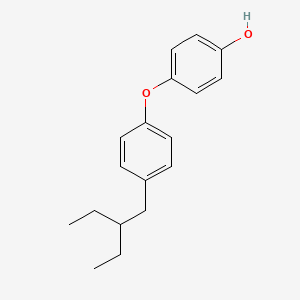
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
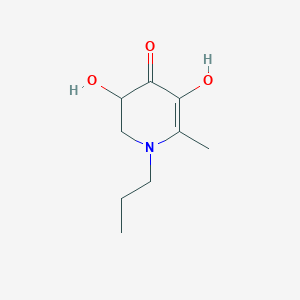
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
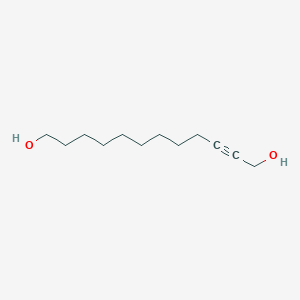
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
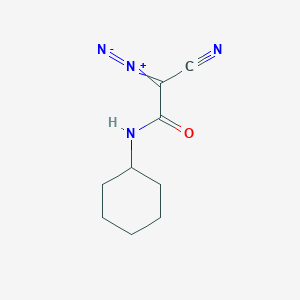
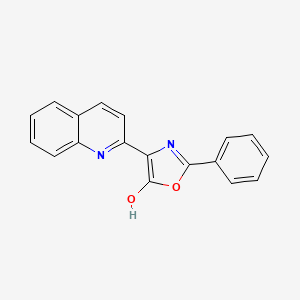
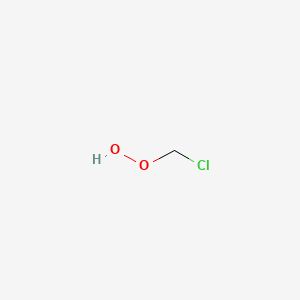
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
